N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-1-phenylmethanesulfonamide
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Overview
Description
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-1-phenylmethanesulfonamide is a complex organic compound that features an imidazole ring fused to a pyridine ring, with a phenylmethanesulfonamide group attached. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-1-phenylmethanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the construction of the pyridine ring, and finally the attachment of the phenylmethanesulfonamide group. Key steps may include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal and ammonia.
Construction of the pyridine ring: This often involves cyclization reactions using appropriate precursors.
Attachment of the phenylmethanesulfonamide group: This step typically involves sulfonylation reactions using reagents like methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole and pyridine rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the imidazole or pyridine rings.
Scientific Research Applications
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-1-phenylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings can bind to active sites or allosteric sites on proteins, modulating their activity. This can lead to changes in cellular pathways and biological responses, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring structure and have similar biological activities.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine also feature the pyridine ring and are important in biological systems.
Uniqueness
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-1-phenylmethanesulfonamide is unique due to the combination of the imidazole and pyridine rings with the phenylmethanesulfonamide group. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-(6-imidazol-1-ylpyridin-3-yl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c20-22(21,11-13-4-2-1-3-5-13)18-14-6-7-15(17-10-14)19-9-8-16-12-19/h1-10,12,18H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMCBGMMCYIELF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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